molecular formula C15H19N3O3 B4041907 (3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone

(3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B4041907
M. Wt: 289.33 g/mol
InChI Key: UNVAJDYDZFWWOI-UHFFFAOYSA-N
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Description

(3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is a chemical compound with the molecular formula C12H14N2O3 It is characterized by the presence of a nitro group and two pyrrolidine rings attached to a phenyl ring

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

Novel pyridine-containing polyimides were synthesized, demonstrating the utility of nitro displacement in creating materials with good thermal stability and outstanding mechanical properties. These polyimides show potential in applications requiring strong, flexible materials with low dielectric constants (Wang et al., 2006).

Nitropyridines Synthesis

The synthesis of previously unknown 1,4-dihydropyridines showcases the broad application of nitro compounds in creating structures with potential pharmaceutical applications (Sagitullina et al., 2002).

Catalytic Synthesis of Pyridine Derivatives

A catalytic method for synthesizing 4-hydroxy-3-benzoylpyridin-2(1H)-one derivatives indicates the versatility of pyrrolidine in facilitating chemical transformations, highlighting its importance in synthetic organic chemistry (Li et al., 2023).

Molecular Ground State of Pyridine-based Nitronyl Nitroxide Biradicals

Study on pyridine-based biradicals provides insights into the electronic properties and potential applications of nitronyl nitroxide biradicals in magnetic materials and molecular electronics (Rajadurai et al., 2003).

[3+2] Cycloaddition Chemistry

Exploration of [3+2] cycloaddition reactions involving N-methyl azomethine ylide and nitropropenes expands the toolbox for synthesizing pyrrolidines, compounds of interest in pharmaceuticals and agrochemicals (Żmigrodzka et al., 2022).

X-ray Photoelectron Spectroscopy of Adsorption on Metals

Investigations into the adsorption of aromatic compounds, including nitrobenzene, on metal surfaces using X-ray photoelectron spectroscopy provide valuable information for understanding surface chemistry and catalysis (Kishi et al., 1979).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone typically involves the nitration of a suitable precursor followed by the introduction of pyrrolidine groups. One common method involves the nitration of 4-pyrrolidin-1-ylphenylmethanone using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to a substitution reaction with pyrrolidine under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: (3-Nitro-4-pyrrolidin-1-ylphenyl

Properties

IUPAC Name

(3-nitro-4-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c19-15(17-9-3-4-10-17)12-5-6-13(14(11-12)18(20)21)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVAJDYDZFWWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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